Lys8-conopressin s

Description

Amino Acid Sequence and Molecular Composition

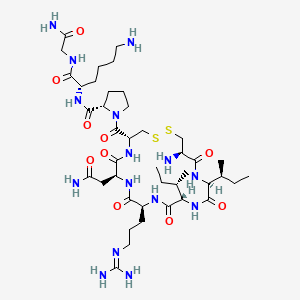

Lys8-conopressin S consists of nine amino acid residues arranged in the sequence Cys-Ile-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH2, where the C-terminal glycine is amidated. The peptide has a molecular formula of C41H73N15O10S2 and a calculated molecular weight of 1000.26 daltons. This nonapeptide structure is characteristic of the conopressin family, featuring a six-membered ring formed by disulfide bonding between cysteine residues at positions 1 and 6, with three exocyclic amino acid residues extending from the ring structure.

The most distinctive feature of this compound is the substitution of lysine for arginine at position 8, which represents a significant departure from the highly conserved basic residue typically found at this position in other conopressins. This substitution has important implications for the peptide's charge distribution and potential interactions with target receptors. The sequence also maintains the characteristic proline residue at position 7, which is crucial for maintaining the structural integrity of the peptide backbone.

| Position | Amino Acid | Three-Letter Code | Single-Letter Code |

|---|---|---|---|

| 1 | Cysteine | Cys | C |

| 2 | Isoleucine | Ile | I |

| 3 | Isoleucine | Ile | I |

| 4 | Arginine | Arg | R |

| 5 | Asparagine | Asn | N |

| 6 | Cysteine | Cys | C |

| 7 | Proline | Pro | P |

| 8 | Lysine | Lys | K |

| 9 | Glycine | Gly | G |

Disulfide Bond Architecture

The disulfide bond between Cys1 and Cys6 forms the structural backbone of this compound, creating a six-membered ring that encompasses residues 1 through 6. This intramolecular disulfide bridge is essential for maintaining the peptide's bioactive conformation and thermal stability. The formation of this disulfide bond constrains the peptide backbone, reducing conformational flexibility within the ring region while allowing greater flexibility in the exocyclic tail containing Pro7, Lys8, and Gly9.

The disulfide connectivity pattern in this compound follows the canonical arrangement observed in other members of the vasopressin/oxytocin family, where the first and sixth cysteine residues form the sole disulfide bond. This pattern contrasts with other conopeptide families that may contain multiple disulfide bonds with different connectivity arrangements. The single disulfide bond configuration contributes to the relatively simple folding pattern of this peptide compared to more complex conotoxins.

Chemical analysis has confirmed that the disulfide bond formation occurs between the sulfur atoms of Cys1 and Cys6, creating a stable S-S bridge that spans five amino acid residues. This bridge formation is critical for the peptide's resistance to proteolytic degradation and contributes significantly to its biological half-life in physiological conditions.

Properties

IUPAC Name |

(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13,16-bis[(2S)-butan-2-yl]-10-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H73N15O10S2/c1-5-21(3)31-38(64)51-25(12-9-15-48-41(46)47)35(61)52-26(17-29(44)57)36(62)53-27(20-68-67-19-23(43)33(59)54-32(22(4)6-2)39(65)55-31)40(66)56-16-10-13-28(56)37(63)50-24(11-7-8-14-42)34(60)49-18-30(45)58/h21-28,31-32H,5-20,42-43H2,1-4H3,(H2,44,57)(H2,45,58)(H,49,60)(H,50,63)(H,51,64)(H,52,61)(H,53,62)(H,54,59)(H,55,65)(H4,46,47,48)/t21-,22-,23-,24-,25-,26-,27-,28-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWOKFQUEUZKDE-GDVWXNPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)N)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N)[C@@H](C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H73N15O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1000.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130836-26-9 | |

| Record name | 130836-26-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reverse-Phase HPLC Purification

Crude peptide mixtures are purified using RP-HPLC with a C18 column and a gradient of acetonitrile in 0.1% TFA. The purity of this compound is highly dependent on the removal of truncation products and misfolded isomers. Source reports a purity of >95% for amidated peptides, with yields averaging 30% after purification. Acidic variants (C-terminal free acid) exhibit lower yields (~17%), likely due to increased hydrophilicity and reduced retention on C18 columns.

Trifluoroacetic Acid Removal

TFA, used during resin cleavage and HPLC purification, can interfere with biological assays by modulating cellular activity or receptor binding. To address this, TFA removal services are offered, employing ion-exchange chromatography or repeated lyophilization cycles with HCl. Post-TFA removal, the peptide is reconstituted in water or phosphate-buffered saline (PBS) for storage at -20°C.

Structural and Functional Characterization

Mass Spectrometric Analysis

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS is used to verify the molecular weight. Source highlights the use of collision-induced dissociation (CID) MS to study fragmentation patterns, confirming the disulfide bond’s stability. The observed m/z for this compound is 1000.26, matching the calculated mass.

Pharmacological Validation

This compound exhibits antidiuretic effects in rodent models, with intracerebroventricular (icv) injection inducing barrel rotatory behavior, a hallmark of vasopressin receptor activation. Comparative studies with [Arg8]-vasopressin (AVP) show similar potency, suggesting conserved receptor-binding motifs.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Lys8-conopressin s can undergo various chemical reactions, including:

Oxidation: The cysteine residues in the peptide can form disulfide bonds, which are crucial for its biological activity.

Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Site-directed mutagenesis or chemical synthesis.

Major Products

Oxidation: Formation of disulfide-bonded peptide.

Reduction: Formation of reduced peptide with free thiol groups.

Substitution: Analog peptides with modified amino acid sequences.

Scientific Research Applications

Lys8-conopressin s has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and folding.

Biology: Investigated for its role in neurophysiological processes and behavior modulation.

Medicine: Potential therapeutic applications in treating disorders related to vasopressin and oxytocin pathways, such as diabetes insipidus and social anxiety.

Industry: Utilized in the development of bioactive compounds and as a tool in drug discovery.

Mechanism of Action

Lys8-conopressin s exerts its effects by binding to specific receptors on the surface of target cells. These receptors are part of the G-protein-coupled receptor (GPCR) family. Upon binding, the peptide activates intracellular signaling pathways, leading to various physiological responses. The primary molecular targets include vasopressin and oxytocin receptors, which are involved in water balance, blood pressure regulation, and social behaviors.

Comparison with Similar Compounds

Structural Features and Analogues

[Lys⁸]-vasopressin belongs to a family of vasopressin analogues with targeted modifications to enhance specific pharmacological properties. Key structural analogues include:

- 1-Deamino-5-decarboxamido-8-lysine-vasopressin: Lacks the amino group at position 1 and the carboxamide group at position 5 .

- 4-Decarboxamido-8-lysine-vasopressin : Removes the carboxamide group at position 4 .

- 5-Decarboxamido-8-lysine-vasopressin : Lacks the carboxamide group at position 5 .

- [Lys⁸] Vasopressin Desglycinamide : Truncated at the C-terminal glycine residue (molecular weight: 1000.2 g/mol) .

These modifications alter receptor binding affinity and functional selectivity, particularly for vasopressin (V1a, V1b, V2) and oxytocin receptors .

Pharmacological Activity Comparison

Pharmacological assays (e.g., avian vasodepressor, rat uterine contraction) reveal significant differences in potency among [Lys⁸]-vasopressin and its analogues (Table 1) .

Table 1: Pharmacological Potencies Relative to 8-Lysine-Vasopressin

| Compound | Antidiuretic Activity | Pressor Activity | Oxytocic Activity | Avian Vasodepressor Activity |

|---|---|---|---|---|

| 8-Lysine-vasopressin (Reference) | 100% | 100% | 100% | 100% |

| 4-Decarboxamido-8-lysine-vasopressin | 15% | 120% | <1% | 85% |

| 5-Decarboxamido-8-lysine-vasopressin | 80% | 60% | 5% | 45% |

| 1-Deamino-8-lysine-vasopressin | 300% | 10% | <1% | 20% |

Key Findings :

- 4-Decarboxamido-8-lysine-vasopressin exhibits reduced antidiuretic and oxytocic activity but elevated pressor activity, suggesting enhanced V1a receptor selectivity .

- 1-Deamino-8-lysine-vasopressin shows a 3-fold increase in antidiuretic potency, making it a candidate for treating diabetes insipidus .

Biological Activity

Lys8-conopressin S is a biologically active peptide derived from the venom of cone snails, specifically belonging to the conotoxin family. This compound exhibits significant pharmacological properties, particularly as a ligand for vasopressin and oxytocin receptors. Understanding its biological activity involves examining its structure, receptor interactions, and potential therapeutic applications.

Structural Characteristics

This compound is a nonapeptide characterized by a specific amino acid sequence that includes a lysine residue at the eighth position. This structural feature is crucial as it influences the peptide's binding affinity and selectivity towards various receptors.

| Peptide | Sequence | Notable Features |

|---|---|---|

| This compound | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly (NH2) | Contains a disulfide bond and a lysine at position 8 |

Receptor Interactions

This compound primarily interacts with the vasopressin receptor family, including V1a, V1b, and V2 receptors. Its activity can be classified into agonistic or antagonistic effects depending on the receptor subtype.

Agonistic Activity

- V1a Receptor : Exhibits vasopressor activity.

- V2 Receptor : Functions as an antidiuretic agent.

Antagonistic Activity

- V1b Receptor : Can act as an antagonist, inhibiting vasopressin's effects.

The binding affinity of this compound varies across species and receptor types, which is critical for its potential therapeutic applications.

Pharmacological Studies

Research has demonstrated that this compound retains significant biological activity in both rodent models and human cell lines. A comparative analysis of its effects on different receptors revealed the following findings:

| Receptor Type | Activity Type | Binding Affinity (pM) | Reference |

|---|---|---|---|

| V1a | Agonist | 270 | |

| V1b | Antagonist | 0.9 | |

| V2 | Agonist | 10 |

Case Studies

Several studies have investigated the biological activity of this compound in various contexts:

- Antidiuretic Effect in Rodents : In urethane-anesthetized rats, this compound was shown to induce significant antidiuretic effects, comparable to those produced by natural vasopressin.

- Vasopressor Response : In another study, the peptide exhibited a notable increase in blood pressure when administered to rats, confirming its agonistic action on V1a receptors.

- Comparative Analysis with Other Conotoxins : Research comparing this compound with other conotoxins indicated that modifications in amino acid sequences significantly impact receptor selectivity and potency.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing Lys8-conopressin S with high purity?

- Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, followed by cleavage and deprotection using trifluoroacetic acid (TFA) cocktails. Purify via reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA). Validate purity (>95%) using analytical HPLC and mass spectrometry (MALDI-TOF or ESI-MS) .

- Critical Parameters : Monitor reaction efficiency via Kaiser tests, optimize coupling times, and ensure proper handling of oxidation-sensitive residues (e.g., cysteine) by using inert atmospheres .

Q. Which structural characterization techniques are essential for confirming this compound’s conformation in physiological buffers?

- Methodology : Employ circular dichroism (CD) spectroscopy to assess secondary structure (α-helix, β-sheet content) in aqueous solutions. Supplement with nuclear magnetic resonance (NMR) for tertiary structure analysis, using 2D NOESY experiments in deuterated phosphate-buffered saline (PBS) .

- Data Interpretation : Compare observed spectra with reference data for homologous vasopressin/oxytocin peptides to infer conserved structural motifs .

Advanced Research Questions

Q. How can conflicting reports on this compound’s receptor-binding affinities across studies be systematically addressed?

- Analytical Framework :

- Step 1 : Meta-analysis of published IC50/Kd values, categorizing assays by type (e.g., radioligand binding vs. functional cAMP assays) and conditions (pH, temperature, cell lines).

- Step 2 : Replicate key experiments under standardized protocols (e.g., HEK293 cells expressing V1a/V1b receptors, uniform buffer systems).

- Step 3 : Apply statistical models (ANOVA, Bland-Altman plots) to quantify inter-study variability and identify confounding factors (e.g., batch-to-batch peptide variability) .

- Example Table :

| Study | Assay Type | Receptor Subtype | IC50 (nM) | Buffer pH |

|---|---|---|---|---|

| A | Radioligand | V1a | 2.1 ± 0.3 | 7.4 |

| B | cAMP | V1b | 5.8 ± 1.2 | 7.0 |

Q. What strategies optimize in vivo pharmacokinetic studies of this compound to reconcile discrepancies with in vitro data?

- Methodology :

- Experimental Design : Use microdialysis in rodent models to measure plasma and cerebrospinal fluid (CSF) concentrations post-administration. Pair with LC-MS/MS for quantification, ensuring calibration against synthetic standards .

- Challenge Mitigation : Account for peptide degradation by incorporating protease inhibitors (e.g., aprotinin) in collection tubes and validating stability under assay conditions .

- Data Considerations : Report half-life, AUC, and clearance rates with error margins (±SEM) and cross-validate findings using orthogonal methods (e.g., fluorescent tagging) .

Q. How should researchers design cross-species studies to evaluate this compound’s functional conservation?

- Methodology :

- Phylogenetic Analysis : Compare peptide sequences across species (e.g., mollusks, mammals) to identify conserved residues.

- Functional Assays : Test receptor activation in heterologous systems (e.g., CHO cells expressing species-specific receptors) using calcium flux or BRET assays.

- Statistical rigor : Use paired t-tests to compare efficacy (EC50) and potency (Emax) across species, adjusting for multiple comparisons (Bonferroni correction) .

Contradiction Resolution & Best Practices

Q. What factors contribute to variability in this compound’s reported bioactivity, and how can they be controlled?

- Key Variables :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.